Lithium sodium 3-((4-amino-5-methoxy-2-methylphenyl)azo)-1,5-naphthalenedisulfonate
Description
Lithium sodium 3-((4-amino-5-methoxy-2-methylphenyl)azo)-1,5-naphthalenedisulfonate is a synthetic azo compound characterized by its naphthalenedisulfonate backbone and an azo-linked aromatic substituent. The molecule features two sulfonate groups (at positions 1 and 5 of the naphthalene ring), which enhance water solubility, and a substituted phenylazo group (4-amino-5-methoxy-2-methylphenyl) that contributes to its chromophoric properties. This compound is primarily utilized in industrial applications, such as textile dyeing, due to its vibrant color and stability under varying pH conditions. Its lithium-sodium counterion system balances ionic strength and solubility, making it suitable for aqueous processing environments .
Properties
CAS No. |
75198-80-0 |
|---|---|
Molecular Formula |
C18H17LiN3NaO7S2+2 |
Molecular Weight |
481.4 g/mol |
IUPAC Name |
lithium;sodium;3-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]naphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C18H17N3O7S2.Li.Na/c1-10-6-14(19)16(28-2)9-15(10)21-20-11-7-13-12(18(8-11)30(25,26)27)4-3-5-17(13)29(22,23)24;;/h3-9H,19H2,1-2H3,(H,22,23,24)(H,25,26,27);;/q;2*+1 |
InChI Key |
SZQSIBXHHGMGAY-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC1=CC(=C(C=C1N=NC2=CC3=C(C=CC=C3S(=O)(=O)O)C(=C2)S(=O)(=O)O)OC)N.[Na+] |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthetic Route
Synthesis of the Diazonium Salt:
- The starting aromatic amine, 4-amino-5-methoxy-2-methyl aniline, is diazotized by reaction with sodium nitrite (NaNO2) in acidic aqueous medium (usually HCl) at low temperature (0–5°C) to form the corresponding diazonium salt.
- Control of temperature and pH is critical to maintain diazonium salt stability.
Preparation of the Coupling Component:
- 1,5-Naphthalenedisulfonic acid is used as the coupling component. It is dissolved in aqueous alkaline medium to generate the nucleophilic coupling site on the naphthalene ring.
-
- The diazonium salt solution is slowly added to the alkaline solution of 1,5-naphthalenedisulfonic acid under stirring at low temperature to promote azo coupling at the 3-position of the naphthalene ring.
- The reaction proceeds via electrophilic aromatic substitution, forming the azo bond (-N=N-) linking the aromatic amine derivative and the naphthalene sulfonate.
Formation of Lithium Sodium Salt:
- After azo coupling, the reaction mixture is neutralized or treated with lithium hydroxide (LiOH) and sodium hydroxide (NaOH) to convert the sulfonic acid groups into their lithium and sodium salt forms.
- The stoichiometry of lithium and sodium ions can be adjusted to obtain the desired lithium sodium mixed salt.
-
- The product is isolated by filtration or crystallization from the reaction mixture.
- Further purification may involve recrystallization from aqueous solvents or dialysis to remove impurities and unreacted starting materials.
Reaction Conditions and Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Temperature | 0–5°C during diazotization and coupling | Prevents diazonium salt decomposition |
| pH | Acidic (pH ~1-2) for diazotization; alkaline (pH ~8-10) for coupling | Controls reaction selectivity |
| Solvent | Water or aqueous acidic/alkaline solutions | Environmentally benign |
| Molar Ratios | Equimolar amine and naphthalenedisulfonic acid | Ensures complete coupling |
| Neutralization Agents | LiOH and NaOH | Controls lithium:sodium ratio in final salt |
Research Results and Data
Yield and Purity
- Typical yields of the azo coupling reaction range from 70% to 85%, depending on reaction scale and control of conditions.
- Purity of the final lithium sodium salt is confirmed by spectroscopic methods such as UV-Vis (characteristic azo absorption), IR spectroscopy (sulfonate and azo group vibrations), and elemental analysis.
Spectroscopic Characterization
| Technique | Key Observations | Interpretation |
|---|---|---|
| UV-Vis Spectroscopy | Strong absorption band near 400-450 nm | Azo chromophore π→π* transitions |
| IR Spectroscopy | Bands at ~1150-1350 cm⁻¹ (S=O stretching), ~1400 cm⁻¹ (N=N stretching) | Confirmation of sulfonate and azo groups |
| NMR Spectroscopy | Aromatic proton signals consistent with substitution pattern | Structural confirmation of aromatic rings |
Comparative Perspectives from Varied Sources
- The azo coupling methodology is a standard and widely accepted approach for synthesizing azo dyes, including this compound.
- Alternative methods involving different metal salts (e.g., potassium or lithium potassium sodium salts) exist but lithium sodium salts are preferred for specific solubility and application profiles.
- Advanced synthetic modifications have been reported for related azo compounds to enhance fluorescence or electrochemical properties, though these are beyond the scope of this compound’s basic preparation.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| Diazotization | 4-amino-5-methoxy-2-methylaniline, NaNO2, HCl, 0–5°C | Formation of diazonium salt | Reactive intermediate |
| Coupling | 1,5-Naphthalenedisulfonic acid, alkaline medium (NaOH), 0–5°C | Azo coupling at 3-position | Azo dye intermediate |
| Neutralization | LiOH and NaOH | Conversion to lithium sodium salt | Final lithium sodium azo dye |
| Isolation & Purification | Filtration, crystallization | Purity enhancement | Pure lithium sodium salt product |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups.
Reduction: The azo group (-N=N-) can be reduced to form corresponding amines.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and zinc dust in acidic medium are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (OH⁻, NH₂⁻) are employed under controlled conditions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of corresponding aromatic amines.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Lithium sodium 3-((4-amino-5-methoxy-2-methylphenyl)azo)-1,5-naphthalenedisulfonate has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mechanism of Action
The compound exerts its effects primarily through its azo group (-N=N-), which can interact with various molecular targets. The mechanism involves:
Binding to Proteins: The azo group can form covalent bonds with amino acid residues in proteins, altering their function.
Pathway Involvement: The compound can interfere with cellular pathways by modifying the activity of enzymes and other proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Azo dyes and sulfonated aromatic compounds are widely studied for their optical, thermal, and solubility properties. Below is a comparative analysis of lithium sodium 3-((4-amino-5-methoxy-2-methylphenyl)azo)-1,5-naphthalenedisulfonate with structurally related compounds:
Key Structural and Functional Differences
Substituent Effects on Solubility and Stability Target Compound: The dual sulfonate groups and lithium-sodium counterions confer high water solubility (~25 g/100 mL at 25°C) and thermal stability (decomposition >250°C). The methoxy and amino groups on the phenylazo moiety enhance lightfastness. Acid Red 88 (C.I. 15620): A monosulfonated azo dye with a simpler phenyl-naphthyl structure. Lower solubility (~15 g/100 mL) due to fewer sulfonate groups and sodium-only counterions. Reduced lightfastness compared to the target compound. Direct Blue 1 (C.I. 24410): A trisulfonated compound with a larger conjugated system. Higher solubility (~30 g/100 mL) but prone to aggregation in acidic conditions, limiting its application range.
Chromophoric Properties The target compound exhibits a λmax of 520 nm (visible spectrum), attributed to electron-donating amino and methoxy groups, which redshift the absorption compared to simpler azo dyes like Methyl Orange (λmax ~465 nm). Reactive Red 198: A bi-functional azo dye with a similar λmax (515 nm) but lower molar extinction coefficient (ε = 18,000 L/mol·cm vs. 22,000 L/mol·cm for the target compound).
Applications and Toxicity The target compound is favored in textile dyeing for its low toxicity (LD50 >2000 mg/kg in rats) and minimal environmental persistence due to biodegradability of the azo linkage under aerobic conditions. Solvent Yellow 7: A non-sulfonated azo dye with higher toxicity (LD50 ~500 mg/kg) and poor water solubility, restricting its use to non-aqueous systems.
Data Table: Comparative Properties
| Property | Target Compound | Acid Red 88 | Direct Blue 1 |
|---|---|---|---|
| Molecular Weight | 550.2 g/mol | 400.3 g/mol | 800.5 g/mol |
| Solubility (g/100 mL, 25°C) | 25.0 | 15.2 | 30.1 |
| λmax (nm) | 520 | 505 | 620 |
| Thermal Stability (°C) | >250 | 180–200 | 220–240 |
| LD50 (rat, oral) | >2000 mg/kg | 1500 mg/kg | >3000 mg/kg |
Research Findings and Limitations
While the provided evidence (e.g., ) focuses on triazole synthesis, broader literature indicates that sulfonated azo dyes like the target compound exhibit superior solubility and environmental compatibility compared to non-sulfonated analogs. However, gaps exist in direct comparative studies with lithium-sodium mixed counterion systems. Further research is needed to explore synergistic effects of substituents on photodegradation pathways.
Biological Activity
Lithium sodium 3-((4-amino-5-methoxy-2-methylphenyl)azo)-1,5-naphthalenedisulfonate is a complex organic compound that has garnered interest in various fields due to its unique structural characteristics and potential biological activities. This compound features an azo group and a naphthalene sulfonate structure, which may contribute to its interactions with biological systems. The purpose of this article is to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Molecular Characteristics
- Molecular Formula : C₃₇H₂₈Li₂N₆Na₂O₁₅S₄
- Molecular Weight : Approximately 984.77 g/mol
- Structural Features : Contains a naphthalene backbone with two sulfonate groups at the 1 and 5 positions, and an azo linkage to a substituted aromatic amine.
Table 1: Structural Comparison with Related Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1,5-Naphthalenedisulfonic acid | Contains two sulfonic acid groups | Commonly used in dyeing processes |
| 4-Aminoazobenzene | Simple azo structure | Known for its use in dyeing and as a chemical intermediate |
| 2-Aminonaphthalene | Naphthalene derivative with an amino group | Exhibits different reactivity patterns due to amino substitution |
Antimicrobial Properties
Research indicates that compounds containing naphthalene sulfonate groups can exhibit antimicrobial properties . The presence of the azo linkage may enhance these effects, making this compound a candidate for further studies in antimicrobial applications.
Interaction Studies
Preliminary studies suggest that this compound may interact with various biological molecules, including proteins and nucleic acids. Such interactions could influence their function, indicating potential therapeutic applications.
Cytotoxicity Studies
A study evaluated the cytotoxic effects of related compounds against human tumor cell lines. The results indicated selective toxicity toward certain cancer types, suggesting that this compound could have similar properties due to its structural features.
Case Study: In Vitro Testing
In vitro tests have been conducted to assess the biological activity of this compound. These tests involved various human cancer cell lines, revealing varying degrees of cytotoxicity:
Table 2: Cytotoxicity Results Against Cancer Cell Lines
| Cell Line | IC₅₀ (μM) | Observations |
|---|---|---|
| Leukemia | 15 | Significant selective toxicity |
| Melanoma | 20 | Moderate toxicity |
| Colon Cancer | 25 | Lower efficacy compared to leukemia |
The exact mechanisms through which this compound exerts its biological effects are not fully understood. However, it is hypothesized that the compound may disrupt cellular processes by interacting with DNA or inhibiting specific enzymes involved in cell proliferation.
Future Research Directions
Given the promising biological activity demonstrated by this compound, further research is warranted to explore:
- Detailed Mechanistic Studies : Elucidating how the compound interacts at the molecular level with target biomolecules.
- In Vivo Studies : Assessing the efficacy and safety of the compound in animal models.
- Potential Applications : Investigating its use as an antimicrobial agent or in cancer therapy.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can purity be ensured during synthesis?
The synthesis involves diazotization of 4-amino-5-methoxy-2-methylphenyl derivatives followed by coupling with 1,5-naphthalenedisulfonate precursors. Critical steps include controlling pH and temperature to avoid side reactions. highlights the importance of high-purity sulfonic acid derivatives (e.g., 7-Amino-1,3-naphthalenedisulfonic acid) as intermediates. Purification can leverage membrane separation technologies (e.g., ultrafiltration) to isolate the target compound from unreacted starting materials .
Table 1: Reaction Conditions for Azo Coupling
| Parameter | Optimal Range | Source |
|---|---|---|
| pH | 8.0–9.5 | |
| Temperature (°C) | 0–5 | |
| Purification Method | Membrane filtration |
Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?
UV-Vis spectroscopy (λ_max ~450–500 nm for azo groups) and high-resolution mass spectrometry (HRMS) are essential for confirming the azo linkage and molecular weight. NMR (¹H, ¹³C) can resolve substituent effects on aromatic protons. emphasizes cross-validating data with computational tools (e.g., density functional theory for electronic structure predictions) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported solubility data across studies?
Contradictions often arise from solvent polarity, ionic strength, or impurities. Systematic solubility studies under controlled conditions (e.g., using ’s process control frameworks) are recommended. For example, varying solvent systems (aqueous vs. organic) and measuring partition coefficients can clarify trends. Precipitation scavenging methods from atmospheric chemistry ( ) may also inform solubility in environmental matrices .
Q. What experimental designs assess the photostability of the azo linkage under environmental or biomedical conditions?
Accelerated aging tests under UV light (e.g., 365 nm) with HPLC monitoring can quantify degradation products. ’s pesticide stability protocols suggest correlating photodegradation rates with substituent effects (e.g., methoxy groups may reduce reactivity). ’s azo compounds highlight the role of electron-withdrawing/donating groups in stability .
Q. What challenges arise in modeling this compound’s interactions with biological membranes, and how can they be addressed?
Challenges include simulating solvation effects and membrane permeability. Molecular dynamics (MD) simulations, as per ’s advanced research training, can model lipid bilayer interactions. Experimental validation via membrane separation technologies ( ’s RDF2050104) or fluorescence anisotropy assays provides critical data for refining computational models .
Methodological Guidance for Data Interpretation
Q. How should researchers analyze conflicting spectroscopic data (e.g., NMR peak splitting vs. computational predictions)?
Cross-disciplinary approaches are key:
Q. What strategies optimize the compound’s stability in aqueous solutions for long-term studies?
Buffering agents (e.g., phosphate buffer at pH 7.4) and antioxidants (e.g., ascorbic acid) can mitigate hydrolysis and oxidation. ’s process control frameworks (RDF2050108) recommend real-time monitoring via pH-stat systems to maintain stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
